molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine

Cat. No.: B2513612
CAS No.: 1144509-54-5
M. Wt: 200.245
InChI Key: JWPMBZWAQDWVQI-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylimidazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .

Biology

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antifungal Properties : It has been evaluated for its efficacy against fungal infections.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, making it a candidate for further research in oncology .

Medicine

The compound is being investigated for its therapeutic applications in treating infections and cancer. Its ability to interact with biological targets through hydrogen bonding may lead to alterations in target structures and functions, enhancing its potential as a drug candidate .

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications requiring robust performance under varying conditions .

Comparison with Similar Compounds

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:

These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its chemical properties and applications.

Biological Activity

Overview of the Compound

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine, with the molecular formula C11H12N4, is an imidazole derivative recognized for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research .

The exact mechanism of action for this compound remains to be fully elucidated. However, imidazole derivatives generally exert their effects through:

  • Hydrogen Bond Formation : They interact with biological targets by forming hydrogen bonds, leading to structural and functional changes in these targets.
  • Biochemical Pathways : These compounds can participate in various biochemical reactions, including the formation of oximes and hydrazones .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated the antimicrobial activity of various imidazole compounds against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, those similar to this compound demonstrated promising antibacterial effects .

CompoundTarget BacteriaActivity Level
This compoundS. aureusModerate
E. coliModerate
B. subtilisModerate

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have indicated that derivatives of imidazole can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with certain analogs resulted in a significant accumulation of cells in the G1 phase while decreasing the proportion in the S and G2/M phases, indicating a mechanism that may prevent cancer cell proliferation .

Cell Cycle Analysis Results:

Cell PhaseControl (%)Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

This data suggests that the compound may effectively halt cell division, a critical aspect of many anticancer therapies.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability under various environmental conditions. Understanding these parameters is essential for predicting its bioavailability and therapeutic efficacy .

Comparative Analysis with Other Imidazole Derivatives

In comparison to other known imidazole derivatives such as clemizole and metronidazole, this compound exhibits unique properties that may enhance its effectiveness against specific pathogens or cancer cells.

CompoundPrimary UseBiological Activity
ClemizoleAntihistaminic agentModerate Antihistamine
MetronidazoleAntibacterial/antiprotozoalStrong Antimicrobial
This compound Potential anticancer/antimicrobial agentModerate to strong antimicrobial; anticancer potential

Properties

IUPAC Name

1-[(E)-benzylideneamino]-4-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMBZWAQDWVQI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)N)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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